

Application Notes and Protocols: Liebeskind-Srogl Coupling of Boronic Acids with Thioesters

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Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

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The Liebeskind-Srogl coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid.^{[1][2]} This reaction is particularly valuable for the synthesis of ketones under neutral conditions, avoiding the need for harsh bases often required in traditional cross-coupling methods.^{[3][4]} Its significance in organic synthesis stems from the broad availability of the starting materials and its tolerance of a wide range of functional groups, making it a valuable tool in natural product synthesis and medicinal chemistry.^{[1][5]}

Core Advantages of the Liebeskind-Srogl Coupling:

- **Neutral Reaction Conditions:** The reaction proceeds without the need for strong bases, making it suitable for substrates sensitive to basic conditions.^{[3][4]}
- **Broad Substrate Scope:** A wide variety of aryl, heteroaryl, and vinyl boronic acids can be coupled with diverse thioesters.^[1]
- **Functional Group Tolerance:** The mild conditions allow for the presence of numerous functional groups that might not be compatible with other coupling methods.^[5]
- **Applications in Complex Molecule Synthesis:** This methodology has been successfully employed as a key step in the total synthesis of several complex natural products, including viridin, Goniodomin A, and amphidinolide F.^[1]

Reaction Mechanism and Workflow

The first-generation Liebeskind-Srogl coupling typically employs a palladium(0) catalyst, a phosphine ligand (often tris(2-furyl)phosphine - TFP), and a stoichiometric amount of a copper(I) carboxylate, most commonly copper(I) thiophene-2-carboxylate (CuTC).[1] The proposed mechanism involves the coordination of the copper salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium catalyst to the C-S bond. Subsequent transmetalation with the boronic acid and reductive elimination yields the desired ketone and regenerates the palladium catalyst.[1][4]

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow.

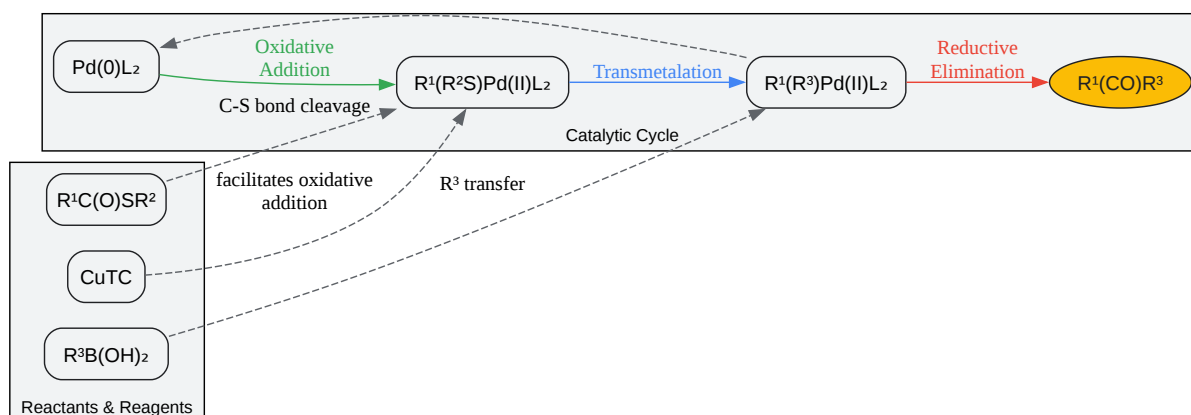


Figure 1: Proposed Mechanism of the First-Generation Liebeskind-Srogl Coupling

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Caption: Proposed mechanism of the Liebeskind-Srogl coupling.

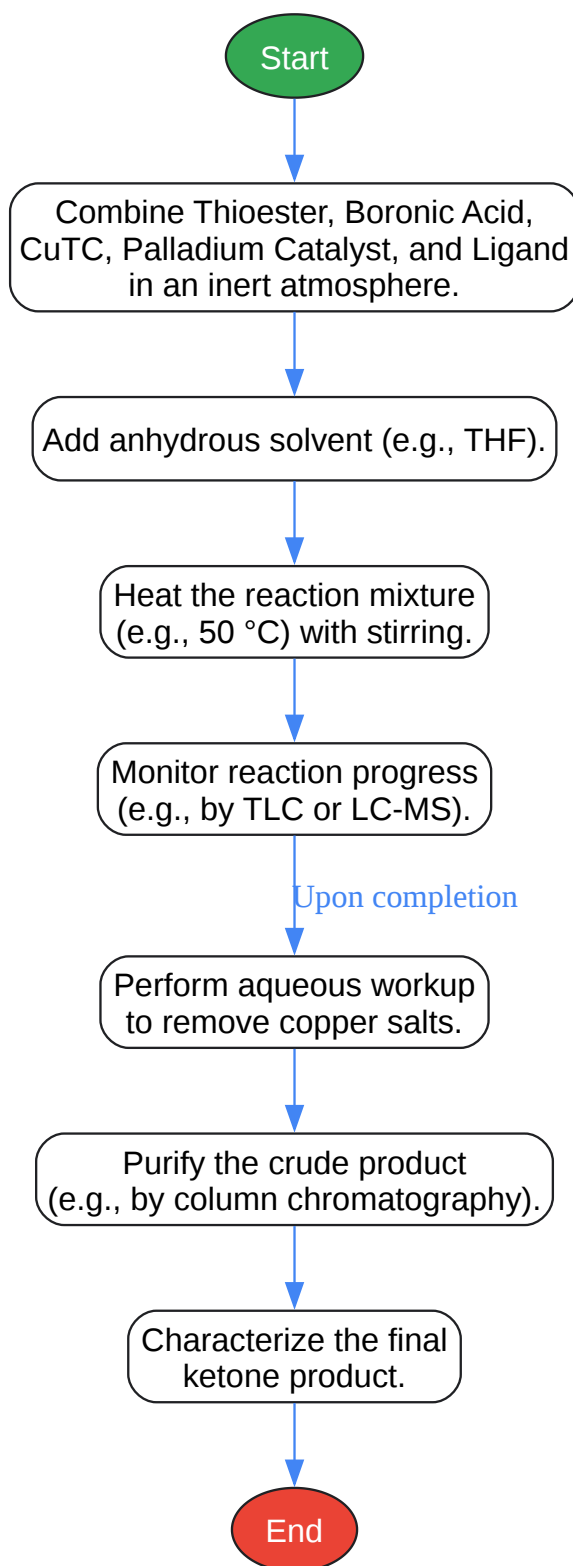


Figure 2: General Experimental Workflow

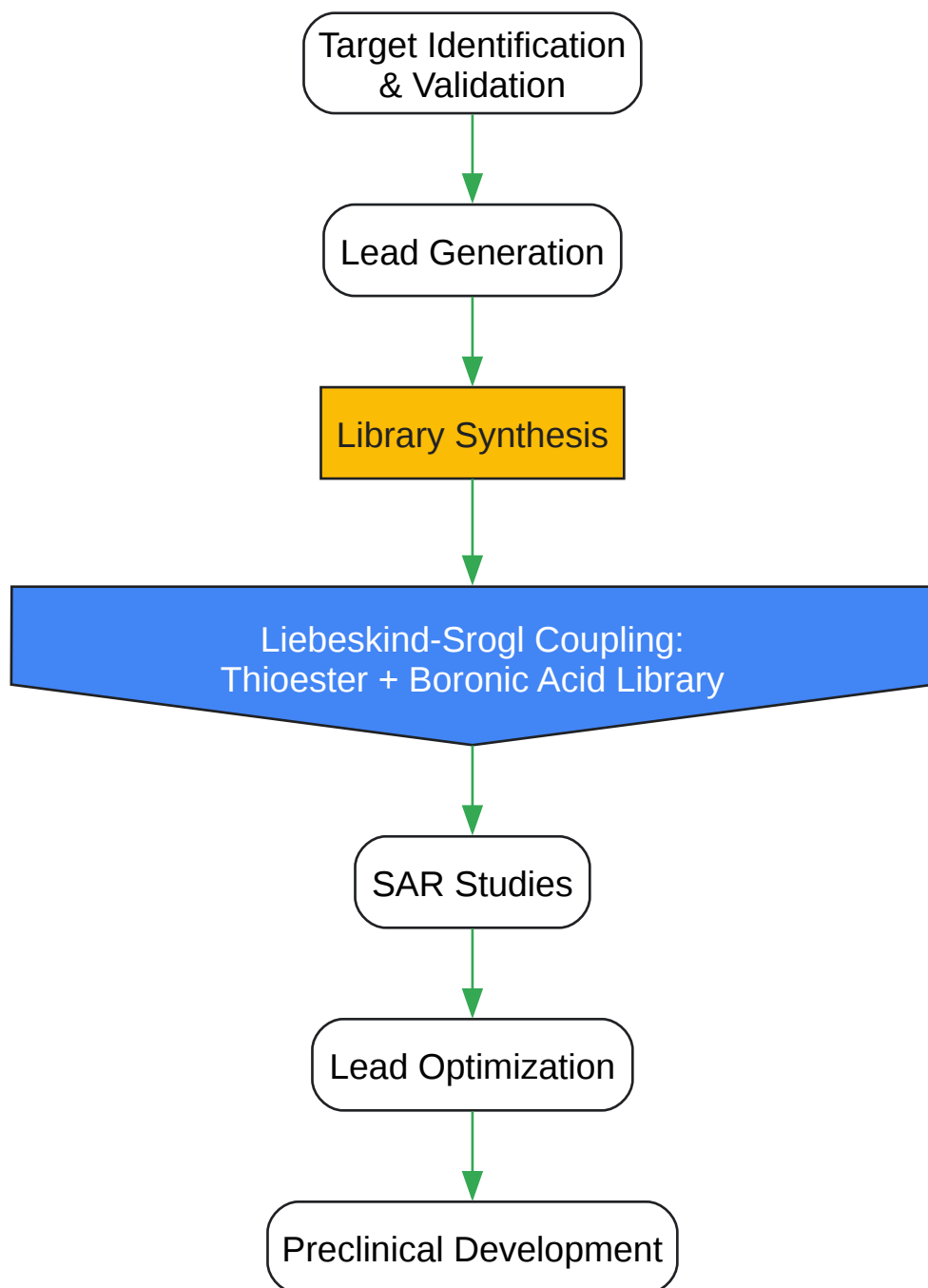


Figure 3: Role in a Drug Discovery Workflow

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